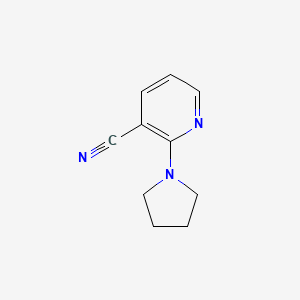

2-(Pyrrolidin-1-yl)nicotinonitrile

描述

属性

IUPAC Name |

2-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRCNCKRRFUYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424696 | |

| Record name | 3-Cyano-2-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-38-6 | |

| Record name | 2-(1-Pyrrolidinyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59025-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-pyrrolidinopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by probing the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

For 2-(Pyrrolidin-1-yl)nicotinonitrile, ¹H NMR spectroscopy would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The protons on the pyridine ring would likely appear in the aromatic region of the spectrum, with their chemical shifts and coupling patterns providing information about their relative positions. The protons of the pyrrolidine ring would appear in the aliphatic region, and their chemical shifts would be influenced by the adjacent nitrogen atom and the pyridine ring.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would be in the aromatic region, while those of the pyrrolidine ring would be in the aliphatic region. The carbon of the nitrile group (C≡N) would also have a characteristic chemical shift.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons. COSY spectra would reveal which protons are coupled to each other, helping to assign the signals within the pyridine and pyrrolidine rings. HSQC spectra would correlate each proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H framework of the molecule.

Mass Spectrometry (MS, ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique to produce the protonated molecule [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the determination of the compound's elemental formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.

While mass spectrometry is a standard characterization technique, specific ESI-HRMS data for this compound, including the exact mass and fragmentation pattern, are not detailed in the searched scientific literature. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

In the IR spectrum of this compound, a sharp and strong absorption band would be expected in the region of 2230-2210 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The spectrum would also show C-H stretching vibrations for the aromatic pyridine ring and the aliphatic pyrrolidine ring, typically in the 3100-2850 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1600-1450 cm⁻¹ range. C-N stretching vibrations from the pyrrolidinyl group would also be present.

Although IR spectroscopy is a fundamental technique for functional group identification, a specific, published IR spectrum with peak assignments for this compound could not be located in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) can provide information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the substituted pyridine system. The presence of the pyrrolidinyl group, an electron-donating group, and the nitrile group, an electron-withdrawing group, on the pyridine ring would influence the position and intensity of these absorption bands.

Specific UV-Vis spectral data, including λmax values and molar absorptivities for this compound, are not available in the public scientific literature based on the conducted searches.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, and thus the atomic positions, within the crystal lattice.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity of the molecule and reveal its conformation in the solid state. Intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of the molecules in the crystal, would also be elucidated.

Crystal System and Space Group Analysis

The external symmetry of a crystal is a reflection of its internal atomic arrangement. The analysis of the diffraction pattern allows for the determination of the unit cell parameters (the dimensions of the repeating unit of the crystal) and the crystal system (e.g., monoclinic, orthorhombic, etc.). The systematic absences in the diffraction data reveal the translational symmetry elements (screw axes and glide planes) and allow for the assignment of the space group, which describes the complete symmetry of the crystal structure.

Detailed crystallographic data, including the crystal system and space group for this compound, have not been reported in the searched literature. nih.gov Therefore, no specific information on its solid-state packing and symmetry can be provided at this time.

Molecular Conformation (e.g., Pyrrolidine Ring Half-Chair Conformation)

The conformation of the pyrrolidine ring is a key structural feature of this compound. In the absence of direct crystallographic data for this specific compound, the analysis of a structurally similar molecule, 2-amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, provides significant insights. In the crystal structure of this related compound, the pyrrolidine ring adopts an envelope conformation. nih.gov This conformation is characterized by four of the ring atoms being approximately coplanar, with the fifth atom out of the plane. It is a common conformation for five-membered rings, aimed at minimizing torsional strain.

It is important to note that the electronic environment of the substituent on the pyridine ring can influence the ring's conformation. For instance, in some piperidine (B6355638) derivatives, a carbon with sp2 hybridization adjacent to the nitrogen can distort the ring towards a half-chair conformation. Given that the pyrrolidine ring in this compound is attached to an sp2 hybridized carbon of the pyridine ring, a deviation from a simple envelope or twist conformation towards a half-chair-like geometry could be possible. A definitive determination of the precise conformation for this compound would necessitate a dedicated X-ray crystallographic study.

Intermolecular Interactions (e.g., C—H⋯N hydrogen bonds, C—H⋯O hydrogen bonds, C—H⋯π interactions)

C—H⋯N Hydrogen Bonds: The presence of the pyridine and nitrile nitrogen atoms as potential hydrogen bond acceptors, along with various C-H bonds from the pyrrolidine and pyridine rings, makes the formation of C—H⋯N hydrogen bonds highly probable. These interactions play a crucial role in the crystal packing of many nitrogen-containing heterocyclic compounds. nih.gov In the crystal structure of 2-amino-6-(pyrrolidin-1-yl)-4-p-tolyl-pyridine-3,5-dicarbonitrile, the crystal structure is stabilized by intermolecular N-H⋯N and C-H⋯N interactions. nih.gov

C—H⋯π Interactions: The aromatic pyridine ring acts as a π-system, which can interact with C-H bonds from neighboring molecules. These C—H⋯π interactions are a type of weak hydrogen bond that contributes to the stabilization of the crystal lattice. acs.org

The interplay of these weak intermolecular forces dictates the three-dimensional arrangement of the molecules in the crystal, influencing physical properties such as melting point and solubility. The specific nature and geometry of these interactions in this compound can only be definitively confirmed through single-crystal X-ray diffraction analysis.

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₀H₁₁N₃, the theoretical elemental composition can be calculated. This data is crucial for confirming the identity and purity of a synthesized sample.

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 69.34 |

| Hydrogen | H | 6.40 |

| Nitrogen | N | 24.26 |

| Sulfur | S | 0.00 |

Theoretical percentages are calculated based on a molecular weight of 173.22 g/mol .

Experimental determination of the elemental composition of a synthesized batch of this compound would involve combustion analysis, and the results would be compared against these theoretical values to verify the compound's purity and empirical formula.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For derivatives of nicotinonitrile and substituted pyridines, DFT calculations are instrumental in predicting a range of properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with 6-311G+(d,p) or M06-2X/6-311G++(2d,2p), to ensure accuracy. ias.ac.inias.ac.inacs.orgnih.govnih.gov

Prediction of Photochromic Properties and Tautomerism

While specific studies on the photochromic properties of 2-(Pyrrolidin-1-yl)nicotinonitrile are not widely available, DFT calculations are a standard method for investigating such phenomena in related heterocyclic systems. Tautomerism, the interconversion of structural isomers, is a key area where DFT provides valuable predictions. nih.gov

Theoretical studies on analogous heterocyclic compounds, such as pyridine (B92270) derivatives, have demonstrated the utility of DFT in determining the relative stabilities of different tautomeric forms in both gas and solution phases. nih.gov These calculations involve optimizing the geometries of potential tautomers and comparing their Gibbs free energies. researchgate.net For instance, in studies of similar nitrogen-containing heterocycles, the keto-enol tautomerism is a common focus, with calculations identifying the most stable form and the energy barriers for interconversion. nih.gov

Non-Linear Optical (NLO) Properties Evaluation

The evaluation of non-linear optical (NLO) properties through DFT is a common practice for novel organic compounds. nih.govscirp.orgrsc.org These properties are crucial for applications in optoelectronics and photonics. The calculations typically involve determining the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) of the molecule. scirp.org

For related pyridine and nicotinonitrile derivatives, DFT studies have shown that the substitution pattern and the nature of electron-donating and electron-withdrawing groups significantly influence the NLO response. rsc.orgijcce.ac.ir The introduction of a pyrrolidino group, an electron-donating substituent, into a pyridine ring is expected to enhance its nucleophilicity and potentially its NLO properties. ias.ac.inias.ac.in Although specific values for this compound are not documented in the provided results, the theoretical framework for their calculation is well-established.

Table 1: Representative DFT-Calculated NLO Properties for a Related Nicotinonitrile Derivative (Note: Data is for a representative compound from the literature, not this compound, and serves for illustrative purposes.)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 5.30 | Debye |

| Mean Polarizability (α) | 26.5 x 10⁻²⁴ | esu |

Reaction Pathway and Barrier Energy Calculations

DFT calculations are employed to elucidate reaction mechanisms by mapping the potential energy surface of a chemical reaction. This includes identifying transition states and calculating activation barriers, which provides insight into the reaction kinetics. chemrxiv.orgnih.gov For the synthesis of substituted nicotinonitriles, DFT can be used to propose and validate reaction mechanisms. nih.gov For example, in the formation of related pyridine derivatives, computational studies have detailed the mechanistic steps, including condensation and cyclization reactions. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

Ligand-Protein Binding Affinity Prediction

Molecular docking simulations are crucial for predicting the binding affinity between a small molecule and a protein target. This is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. While specific docking studies for this compound are not detailed in the provided search results, the methodology is widely applied to nicotinonitrile and pyridine derivatives targeting various enzymes. rsc.orgrsc.orgnih.gov

Elucidation of Molecular Interactions with Active Sites (e.g., CDK2 enzyme, Caspase enzymes)

Molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within the active site of an enzyme. This is critical for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.

CDK2 Enzyme: Cyclin-dependent kinase 2 (CDK2) is a significant target in cancer therapy. nih.govcu.edu.eg Numerous studies have utilized molecular docking to investigate the binding of various heterocyclic inhibitors, including those with scaffolds similar to nicotinonitrile, to the ATP-binding pocket of CDK2. nih.govsemanticscholar.orgmdpi.com These studies often reveal key hydrogen bonding interactions with residues such as Leu83 and electrostatic interactions with other residues in the active site. nih.gov While no specific docking results for this compound with CDK2 were found, the general binding modes of similar inhibitors provide a basis for hypothetical interactions.

Caspase Enzymes: Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). While the search results did not provide specific molecular docking studies of this compound with caspase enzymes, the general applicability of this technique to understand ligand-caspase interactions is well-established in computational drug design.

Table 2: Illustrative Molecular Docking Results for a Nicotinonitrile Derivative with a Protein Target (Note: This table is a representative example based on docking studies of similar compounds and does not represent actual data for this compound.)

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| CDK2 | -8.5 | LEU83, LYS33, ASP86 |

Quantum Chemical Calculations for Molecular Interactions

Currently, there is a notable absence of publicly available research focused on the quantum chemical calculations of molecular interactions involving this compound. While computational studies, such as Density Functional Theory (DFT) and other ab initio methods, are powerful tools for understanding the electronic structure, reactivity, and non-covalent interactions of molecules, dedicated studies on this specific compound are not found in the reviewed scientific literature.

Such calculations would be invaluable for elucidating the nature of its molecular orbitals, predicting sites for electrophilic and nucleophilic attack, and quantifying the strength of potential hydrogen bonds or other intermolecular forces that govern its behavior in various chemical environments. For analogous compounds, quantum chemical calculations have been successfully employed to understand their interaction with biological targets or their aggregation behavior in the solid state. However, without specific studies on this compound, a detailed analysis of its molecular interaction landscape remains speculative.

Reaction Mechanism Elucidation

Detailed mechanistic studies, particularly those employing computational methods to elucidate reaction pathways for this compound, are not available in the current body of scientific literature. The following subsections outline the type of theoretical investigations that would be necessary to understand its reactivity, though it must be emphasized that the specific data for this compound has not been published.

Theoretical Investigation of Cycloaddition Reactions

Theoretical investigations into the cycloaddition reactions of this compound have not been reported. Cycloaddition reactions, such as [3+2] or Diels-Alder reactions, are powerful methods for the synthesis of complex cyclic structures. Computational studies in this area would typically involve mapping the potential energy surface of the reaction, identifying the transition state structures, and calculating the activation energies for different possible pathways.

For a compound like this compound, the pyridine ring and the nitrile group could potentially participate in various cycloaddition reactions. Theoretical studies would be essential to predict whether such reactions are feasible and under what conditions. The absence of such computational research means that the potential of this compound as a partner in cycloaddition reactions has not been theoretically explored.

Analysis of Regioselectivity and Stereoselectivity

In the absence of experimental or theoretical studies on the cycloaddition reactions of this compound, no analysis of regioselectivity or stereoselectivity can be provided. Computational chemistry offers robust methods to predict the outcomes of reactions where multiple isomers can be formed. By calculating the energies of the transition states leading to different regioisomers or stereoisomers, it is possible to predict which products will be favored.

Such an analysis for this compound would require a specific reaction to be studied, for instance, its reaction with a dipolarophile in a [3+2] cycloaddition. The calculations would reveal the electronic and steric factors that govern the orientation of the reacting molecules and the stereochemistry of the resulting product. Without any published research in this area, the regioselective and stereoselective preferences of this compound in cycloaddition reactions remain unknown.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The future synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile and its analogs is poised to benefit from the adoption of modern and sustainable chemical practices. Current synthetic approaches to nicotinonitrile derivatives often rely on established methods, but there is considerable room for innovation to enhance efficiency, yield, and environmental compatibility.

Future research should focus on the development of greener synthetic protocols . This includes the exploration of multicomponent reactions (MCRs) in aqueous media, which can offer a one-pot synthesis from simple precursors, minimizing waste and simplifying purification processes. researchgate.net The use of tin(II) chloride dihydrate as a precatalyst in water for the four-component reaction of aldehydes, β-ketoesters, anilines, and malononitrile (B47326) to form polysubstituted pyridines exemplifies such a green approach that could be adapted. researchgate.net

Advanced catalytic systems present another promising frontier. The application of photocatalysis, for instance, could enable milder reaction conditions and novel bond formations. nih.govnih.gov The use of visible-light photoredox catalysis for the modular synthesis of related heterocyclic structures showcases a potential pathway for the construction of the this compound core. nih.gov Furthermore, exploring novel metal-free catalytic systems, such as base-catalyzed one-pot three-component reactions, could provide cost-effective and environmentally benign alternatives to traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org

Microwave-assisted synthesis is another area ripe for exploration. This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including 2-aminopyridine (B139424) derivatives. researchgate.net Applying microwave irradiation to the synthesis of this compound could lead to more rapid and efficient production, facilitating faster library generation for biological screening.

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Relevant Research |

| Green Chemistry (e.g., MCRs in water) | Reduced waste, simplified purification, environmentally friendly. | researchgate.net |

| Advanced Catalysis (e.g., Photocatalysis) | Milder reaction conditions, novel bond formations, high selectivity. | nih.govnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, rapid library synthesis. | researchgate.net |

| Metal-Free Catalysis | Cost-effective, reduced metal contamination, environmentally benign. | organic-chemistry.org |

Advanced Computational Modeling for Compound Optimization

The optimization of this compound for specific applications can be significantly accelerated through the use of advanced computational modeling techniques. In silico methods allow for the prediction of physicochemical properties, biological activities, and potential toxicities, thereby guiding synthetic efforts towards more promising candidates.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in understanding how structural modifications of the this compound scaffold affect its biological activity. By correlating structural descriptors with experimental data, QSAR models can predict the activity of novel, unsynthesized derivatives, saving significant time and resources. researchgate.net

Molecular docking simulations can provide insights into the binding interactions of this compound with biological targets. This is particularly relevant for drug discovery, where understanding the binding mode at the active site of a protein is crucial for designing more potent and selective inhibitors. nih.gov For instance, docking studies have been successfully employed to understand the binding of nicotinonitrile derivatives to enzymes like c-Met and Pim-1 kinases. nih.gov

Density Functional Theory (DFT) studies can be employed to investigate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is valuable for predicting the compound's reactivity and its potential for applications in materials science, such as in nonlinear optical (NLO) materials. researchgate.net

The following table outlines key computational modeling techniques and their potential applications for this compound.

| Computational Technique | Application | Potential Insights |

| QSAR | Bioactivity Prediction | Guide derivatization for enhanced potency. |

| Molecular Docking | Target Interaction Analysis | Elucidate binding modes and design more selective compounds. nih.gov |

| DFT | Electronic Property Analysis | Predict reactivity and suitability for materials science applications. researchgate.net |

Exploration of New Derivatization Strategies

Systematic derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Future research should explore a range of derivatization techniques to create a diverse library of analogs for comprehensive screening.

Bioisosteric replacement offers a rational approach to modifying the molecule while retaining or improving its desired properties. mdpi.comresearchgate.net For example, the pyridine (B92270) ring could be replaced with other heteroaromatic systems, or the pyrrolidine (B122466) ring could be substituted with other cyclic amines to explore the impact on target binding and pharmacokinetic properties. mdpi.comresearchgate.net The successful replacement of a benzene (B151609) ring with a pyridine ring in a known kinase inhibitor, which resulted in a potent and selective new compound, highlights the potential of this strategy. mdpi.com

The application of click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful tool for the rapid and efficient synthesis of novel derivatives. researchgate.netorganic-chemistry.org By introducing an azide (B81097) or alkyne handle onto the this compound core, a wide array of functional groups can be readily appended, facilitating the exploration of a broad chemical space. researchgate.net

Functionalization of the pyridine and pyrrolidine rings through various C-H activation and cross-coupling reactions will also be crucial. These methods allow for the introduction of a wide range of substituents at different positions, enabling a detailed investigation of structure-activity relationships.

The table below summarizes promising derivatization strategies.

| Derivatization Strategy | Goal | Example Application |

| Bioisosteric Replacement | Improve potency, selectivity, and pharmacokinetic properties. | Replace pyridine with other heterocycles. mdpi.comresearchgate.net |

| Click Chemistry | Rapidly generate diverse libraries of derivatives. | Attach various functional groups via an azide or alkyne handle. researchgate.netorganic-chemistry.org |

| C-H Functionalization | Systematically explore structure-activity relationships. | Introduce substituents at various positions on the rings. |

Investigation of Emerging Applications

While the nicotinonitrile scaffold is known for its diverse biological activities, the specific applications of this compound are yet to be fully explored. ekb.egekb.egresearchgate.net Future research should investigate its potential in a range of therapeutic areas and in materials science.

In the realm of medicinal chemistry , the compound and its derivatives should be screened against a broad panel of biological targets. Given the known anticancer and antimicrobial activities of related nicotinonitriles, these are logical starting points. nih.gov Furthermore, the presence of the pyrrolidine moiety suggests potential applications in the central nervous system, and screening for activity against targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's disease is warranted. nih.govresearchgate.net The inhibition of cholinesterases is a known therapeutic strategy for Alzheimer's disease, and some pyridine derivatives have shown promise in this area. mdpi.com

Beyond medicine, the electronic properties of nicotinonitrile derivatives suggest their potential use in materials science . Specifically, their potential as nonlinear optical (NLO) materials should be investigated. researchgate.netresearchgate.net NLO materials are crucial for applications in optoelectronics and photonics, and the unique structure of this compound may lead to desirable NLO properties.

Potential emerging applications are highlighted in the table below.

| Application Area | Rationale | Key Research Focus |

| Anticancer Agents | Known activity of nicotinonitrile derivatives. nih.gov | Screening against various cancer cell lines and kinases. |

| Antimicrobial Agents | Established activity of related compounds. | Testing against a broad spectrum of bacteria and fungi. |

| Neurodegenerative Diseases | Presence of the pyrrolidine moiety. nih.govresearchgate.net | Screening for activity against targets like cholinesterases. mdpi.com |

| Materials Science (NLO) | Electronic properties of nicotinonitriles. researchgate.netresearchgate.net | Measurement and optimization of NLO properties. |

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of this compound and its derivatives, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms offer significant advantages in terms of speed, efficiency, and scalability.

Flow chemistry allows for the continuous production of chemical compounds in a reactor, offering precise control over reaction parameters such as temperature, pressure, and reaction time. researchgate.net This can lead to improved yields, higher purity, and safer reaction conditions compared to traditional batch synthesis. The application of flow chemistry to the synthesis of 2-aminopyridines has already been demonstrated, showcasing its potential for the production of this compound. researchgate.netacs.org

Automated synthesis platforms can be used to rapidly generate large libraries of compounds for high-throughput screening. nih.govnih.gov By combining robotic liquid handling with automated reaction and purification systems, it is possible to synthesize and test thousands of compounds in a short period. chemrxiv.org This approach is particularly valuable for exploring the structure-activity relationships of this compound derivatives in a systematic and efficient manner.

The integration of these technologies can create a powerful workflow for the discovery and development of new molecules based on the this compound scaffold.

The benefits of integrating modern synthesis technologies are summarized below.

| Technology | Key Advantages | Impact on Research |

| Flow Chemistry | Improved yield and purity, enhanced safety, precise control. researchgate.netacs.org | Efficient and scalable synthesis of the target compound. |

| Automated Synthesis | High-throughput library generation, rapid screening. nih.govnih.govchemrxiv.org | Accelerated discovery of new derivatives with desired properties. |

常见问题

Basic Research Questions

Q. What are the validated synthetic routes for 2-(Pyrrolidin-1-yl)nicotinonitrile, and how can spectral data confirm its purity?

- Methodology : Follow published protocols for analogous nitriles, such as nucleophilic substitution on halogenated pyridine precursors with pyrrolidine. For example, 2-(Methylthio)nicotinonitrile was synthesized via a literature procedure where spectral data (¹H/¹³C NMR, IR, HRMS) were cross-validated against known values to confirm structural integrity . For this compound, ensure post-synthesis purification via column chromatography and characterize using high-resolution mass spectrometry (HRMS) and heteronuclear NMR to detect impurities or unreacted intermediates.

Q. How should researchers safely handle this compound in laboratory settings?

- Methodology : Adopt safety protocols from structurally related nitriles. For instance, 6-Amino-5-nitropicolinonitrile requires:

- Immediate ventilation in case of inhalation and medical consultation if symptoms persist .

- Use of PPE (gloves, goggles, lab coats) and fume hoods during synthesis.

- Storage in airtight containers away from oxidizers due to nitrile reactivity.

Q. What analytical techniques are critical for verifying the structural identity of this compound?

- Methodology : Combine:

- NMR spectroscopy : Compare chemical shifts of pyrrolidine protons (~2.5–3.5 ppm) and pyridine ring protons (~7.0–8.5 ppm) with analogous compounds like 4,6-Dimethyl-2-(pyrrolidin-1-yl)nicotinonitrile .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using HRMS to rule out isotopic or fragmentation artifacts.

- X-ray crystallography : Resolve crystallographic ambiguity, as done for pyridine derivatives in structural studies .

Advanced Research Questions

Q. How can structural modifications to the pyrrolidine or pyridine rings alter the compound’s physicochemical or biological properties?

- Methodology :

- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, cyano) to the pyridine ring to study electronic impacts on reactivity. For example, 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde shows altered hydrogen-bonding capacity due to the methoxy group .

- Steric effects : Compare analogs with bulkier substituents (e.g., tert-butyl) to assess steric hindrance on binding interactions, as seen in studies of pyrrolidine-containing pharmaceuticals .

Q. How can contradictory data in crystallographic vs. spectroscopic analyses be resolved for this compound?

- Methodology :

- Multi-technique validation : Cross-reference X-ray diffraction data (e.g., bond angles, torsion angles ) with dynamic NMR studies to detect conformational flexibility.

- Computational modeling : Use DFT calculations to predict stable conformers and compare with experimental data. Discrepancies may arise from solvent effects or crystal packing forces.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodology :

- Catalyst screening : Test palladium or copper catalysts for coupling reactions, optimizing temperature and solvent (e.g., DMF or acetonitrile).

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and minimize side reactions.

- Scale-up considerations : Refer to cost-evaluation frameworks for nitrile production, such as those outlined for Nicotinonitrile derivatives .

Q. How can this compound be applied in interdisciplinary research (e.g., virology or materials science)?

- Methodology :

- Virology : Adapt cell-based assays for virus detection, as demonstrated with nitriles in coronavirus studies . The pyrrolidine moiety may enhance membrane permeability or target viral proteases.

- Materials science : Explore its use as a ligand in coordination polymers, leveraging the pyridine’s Lewis basicity and pyrrolidine’s conformational flexibility.

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between theoretical and experimental logP values?

- Methodology :

- Experimental validation : Measure logP via shake-flask or HPLC methods and compare with computational predictions (e.g., ChemAxon or ACD/Labs). Adjust for solvent effects or ionization states.

- Structural analogs : Cross-check with data from similar compounds, such as Nicotinonitrile derivatives with documented hydrophobicity profiles .

Q. What are the implications of detecting trace impurities in HRMS or NMR spectra?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。